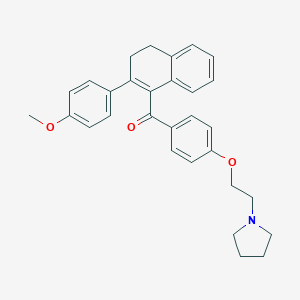

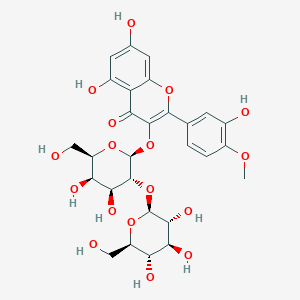

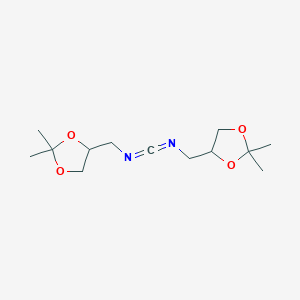

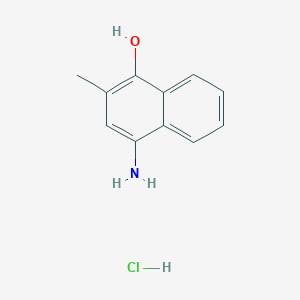

![molecular formula C19H23NO B129755 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine CAS No. 147664-41-3](/img/structure/B129755.png)

1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine, also known as BPEP, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. BPEP is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders, including fragile X syndrome, Parkinson's disease, and schizophrenia.

Wirkmechanismus

1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine is a selective antagonist for mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 signaling has been implicated in various physiological processes, including synaptic plasticity, learning, and memory. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine binds to the allosteric site of mGluR5, preventing the receptor from activating downstream signaling pathways. This results in a reduction in the activity of mGluR5 and a decrease in the release of glutamate, which is the primary excitatory neurotransmitter in the brain.

Biochemische Und Physiologische Effekte

1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been shown to have several biochemical and physiological effects. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine reduces the activity of mGluR5, which leads to a decrease in the release of glutamate. This can result in a reduction in synaptic plasticity and an improvement in cognitive function. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has also been shown to protect dopaminergic neurons in animal models of Parkinson's disease, which suggests that it may have neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has several advantages for lab experiments. It is a well-established compound with a known synthesis method, which makes it easy to obtain and use in experiments. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine is also a selective antagonist for mGluR5, which allows researchers to study the specific effects of mGluR5 signaling. However, 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in experiments. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine also has a short half-life in vivo, which can limit its effectiveness in some experiments.

Zukünftige Richtungen

There are several future directions for the study of 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical trials. Additionally, the development of new methods for administering 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine, such as nanoparticles or liposomes, could improve its effectiveness in experiments. Overall, the study of 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has the potential to provide valuable insights into the role of mGluR5 signaling in neurological disorders and to lead to the development of new treatments for these disorders.

Synthesemethoden

The synthesis of 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine involves a multistep process that starts with the reaction of 4-bromobenzyl alcohol with 2-(pyrrolidin-1-yl)ethanol to form 4-benzylphenoxyethylpyrrolidine. The intermediate is then treated with trifluoroacetic acid to remove the benzyl protecting group, resulting in the formation of 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine. The synthesis method is well-established and has been reported in several research articles.

Wissenschaftliche Forschungsanwendungen

1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been extensively studied for its potential therapeutic applications in various neurological disorders. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems. It has been shown that mGluR5 signaling is elevated in fragile X syndrome, and 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been shown to improve behavioral symptoms in animal models of fragile X syndrome. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has also been investigated as a potential treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been shown to protect dopaminergic neurons and improve motor function in animal models of Parkinson's disease. Furthermore, 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been studied as a potential treatment for schizophrenia, a mental disorder characterized by delusions and hallucinations. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been shown to improve cognitive function and reduce the symptoms of schizophrenia in animal models.

Eigenschaften

CAS-Nummer |

147664-41-3 |

|---|---|

Produktname |

1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine |

Molekularformel |

C19H23NO |

Molekulargewicht |

281.4 g/mol |

IUPAC-Name |

1-[2-(4-benzylphenoxy)ethyl]pyrrolidine |

InChI |

InChI=1S/C19H23NO/c1-2-6-17(7-3-1)16-18-8-10-19(11-9-18)21-15-14-20-12-4-5-13-20/h1-3,6-11H,4-5,12-16H2 |

InChI-Schlüssel |

JQTXWEHBUDESJC-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)CC3=CC=CC=C3 |

Kanonische SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)CC3=CC=CC=C3 |

Andere CAS-Nummern |

147664-41-3 |

Synonyme |

pyrolidino-BPE pyrrolidino-benzylphenoxyethanamine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.